3-(2-Fluoro-4-nitrophenyl)thiazolidine
Overview
Description
3-(2-Fluoro-4-nitrophenyl)thiazolidine is a chemical compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Scientific Research Applications
3-(2-Fluoro-4-nitrophenyl)thiazolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)thiazolidine typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with cysteamine hydrochloride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring. The reaction can be summarized as follows:
- Dissolve 2-fluoro-4-nitrobenzaldehyde and cysteamine hydrochloride in ethanol.
- Heat the reaction mixture under reflux for several hours.
- Cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(2-Fluoro-4-aminophenyl)thiazolidine.
Substitution: Formation of various substituted thiazolidine derivatives.
Comparison with Similar Compounds
3-(2-Fluoro-4-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives, such as:
3-Phenylthiazolidine: Lacks the fluoro and nitro groups, resulting in different chemical and biological properties.
3-(2-Chloro-4-nitrophenyl)thiazolidine: Contains a chloro group instead of a fluoro group, which can affect its reactivity and applications.
3-(2-Fluoro-4-aminophenyl)thiazolidine: Formed by the reduction of the nitro group, leading to different biological activities.
The unique combination of the fluoro and nitro groups in this compound imparts distinct properties that can be advantageous in specific applications.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIKOIMNYIWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296604 | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-85-1 | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluoro-4-nitrophenyl)thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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